![molecular formula C20H14N2O B12908711 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- CAS No. 54214-70-9](/img/structure/B12908711.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural framework, which combines a pyrido[1,2-a]pyrimidine core with two phenyl groups. The presence of these structural motifs imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl rings.
Scientific Research Applications
2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
4H-pyrido[1,2-a]pyrimidin-4-one derivatives: Studied for their antioxidant and antiulcer activities .
Uniqueness: 2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its dual phenyl groups, which enhance its biological activity and provide a versatile scaffold for further modifications. This structural uniqueness contributes to its broad spectrum of applications and potential therapeutic benefits .
Properties
CAS No. |
54214-70-9 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)21-17-13-7-8-14-22(17)20/h1-14H |
InChI Key |
IJHNTSMHNUJLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=CN3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



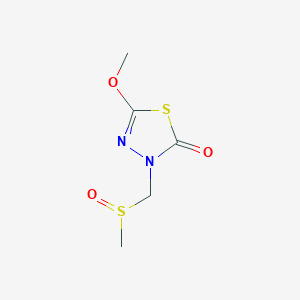
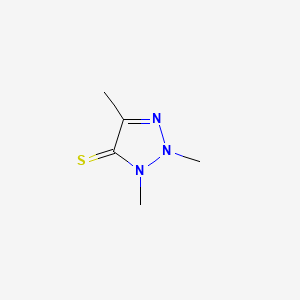

![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)
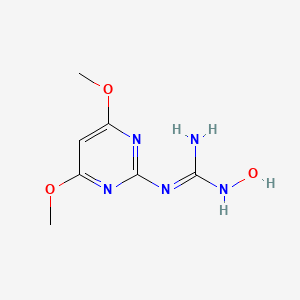

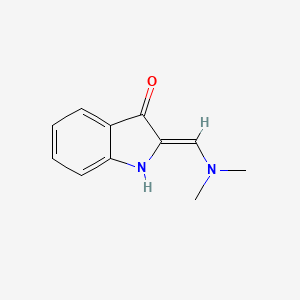
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

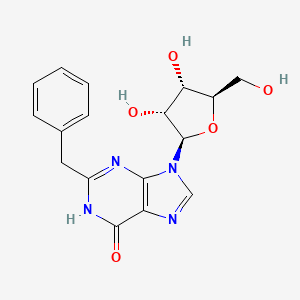
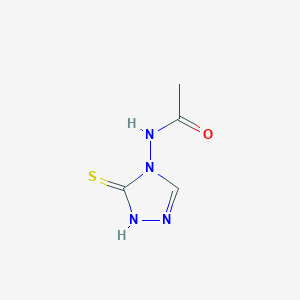

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
